

ML314: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Abstract

ML314 is a novel, brain-penetrant, non-peptidic small molecule that acts as a biased agonist for the neurotensin 1 receptor (NTR1).[1][2][3] Discovered through a high-throughput screening campaign followed by extensive medicinal chemistry optimization, **ML314** exhibits a unique signaling profile. It preferentially activates the β -arrestin pathway without stimulating the classical Gq-coupled pathway, which is responsible for calcium mobilization.[1][2][4] This biased agonism presents a promising therapeutic avenue, potentially offering the benefits of NTR1 activation while avoiding certain side effects associated with conventional agonists.[2] Furthermore, **ML314** has been shown to act as a positive allosteric modulator of NTR1.[5][6] This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **ML314**, including detailed experimental protocols and a summary of its quantitative data.

Discovery of ML314

The identification of **ML314** was the result of a systematic drug discovery effort targeting the neurotensin 1 receptor (NTR1), a G-protein coupled receptor (GPCR) implicated in various physiological processes and disease states, including addiction.[1][2] The discovery process began with a high-throughput screening (HTS) campaign to identify small molecule modulators of NTR1. This was followed by a focused medicinal chemistry effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.



High-Throughput Screening (HTS)

A quantitative high-throughput screening (qHTS) assay was employed to screen a large chemical library for compounds that could activate the NTR1 receptor. The primary assay utilized a β -arrestin recruitment platform, which measures the interaction of β -arrestin with the activated NTR1 receptor. This approach was chosen to identify compounds that modulate this specific signaling pathway.

Medicinal Chemistry Optimization

Following the HTS campaign, a lead compound was selected for medicinal chemistry optimization. This process involved the synthesis and evaluation of a series of analogs to improve the pharmacological and physicochemical properties of the initial hit. This iterative process of design, synthesis, and testing ultimately led to the discovery of **ML314**, a quinazoline derivative with potent and selective β-arrestin biased agonist activity at NTR1.[1]

Synthesis of ML314

The chemical name for **ML314** is 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline. A plausible synthetic route, based on related quinazoline syntheses, is a two-step process. The first step involves the formation of a key intermediate, 2-cyclopropyl-4-chloro-6,7-dimethoxyquinazoline. The second step is a nucleophilic aromatic substitution reaction to couple the quinazoline core with 1-(2-methoxyphenyl)piperazine.

Proposed Synthesis of 2-cyclopropyl-4-chloro-6,7-dimethoxyquinazoline (Intermediate 1)

A likely starting material for the synthesis of the quinazoline core is 4,5-dimethoxyanthranilic acid. This would undergo cyclization with cyclopropanecarbonitrile, followed by chlorination to yield the desired intermediate.

Proposed Synthesis of ML314

The final step involves the reaction of the chlorinated quinazoline intermediate with 1-(2-methoxyphenyl)piperazine. This nucleophilic substitution reaction would likely be carried out in



a suitable solvent, such as isopropanol or dimethylformamide (DMF), in the presence of a base to yield **ML314**.

Biological Characterization and Quantitative Data

ML314 has been extensively characterized through a battery of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological data for ML314.

Assay	Receptor	Parameter	Value	Reference
β-Arrestin Recruitment	NTR1	EC50	1.9 μM - 2.0 μM	[1][5][7]
β-Arrestin Recruitment	NTR2	EC50	>80 μM	[5]
Calcium Mobilization	NTR1	EC50	>80 μM	[2][5]

In Vivo Pharmacology

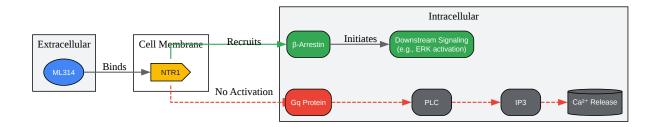
In vivo studies have demonstrated that **ML314** is brain penetrant and exhibits pharmacological activity in animal models.[1]



Animal Model	Administration	Dose	Effect	Reference
Dopamine Transporter Knockout Mice	Intraperitoneal (i.p.)	20 mg/kg	Reduced locomotion	[7][8]
Methamphetamin e-Exposed Mice	Intraperitoneal (i.p.)	10-30 mg/kg	Reduced hyperlocomotion and conditioned place preference	[7][8]
Rats	-	30 mg/kg	Reduced methamphetamin e self- administration	[5]

Signaling Pathway

ML314 is a biased agonist of the NTR1 receptor, preferentially activating the β -arrestin signaling pathway over the canonical Gq-protein-mediated pathway that leads to calcium mobilization.[1][2][4] This biased signaling is a key feature of **ML314** and may contribute to its unique pharmacological profile.



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Caption: Biased signaling pathway of **ML314** at the NTR1 receptor.



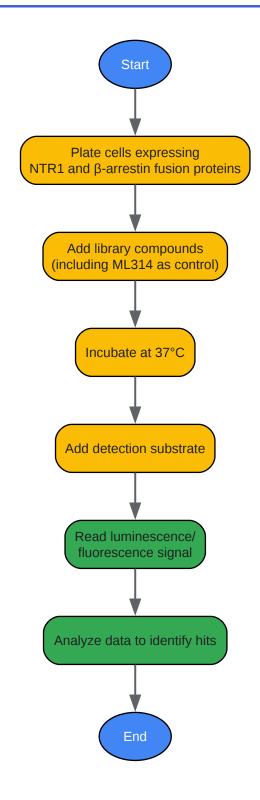
Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **ML314**.

High-Throughput Screening (HTS) for β -Arrestin Recruitment

This protocol describes a general workflow for a high-throughput screen to identify modulators of NTR1-mediated β -arrestin recruitment.





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